3-Amino-4-pyridone
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Overview
Description
3-Amino-4-pyridone is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the third position and a carbonyl group at the fourth position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-pyridone can be synthesized through several methods. One common approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride . Another method includes the cyclization of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines, followed by oxidation .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of catalysts and controlled reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-pyridone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of 3-amino-4-piperidone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-Amino-4-piperidone.
Substitution: Various substituted pyridone derivatives.
Scientific Research Applications
3-Amino-4-pyridone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-pyridone and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .
Comparison with Similar Compounds
2-Pyridone: Similar in structure but differs in the position of the carbonyl group.
4-Pyridone: Similar but lacks the amino group at the third position.
Uniqueness: 3-Amino-4-pyridone is unique due to the presence of both an amino group and a carbonyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C5H6N2O |
---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-amino-3H-pyridin-4-one |
InChI |
InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-4H,6H2 |
InChI Key |
MMVPJMDOIAXCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(C1=O)N |
Origin of Product |
United States |
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